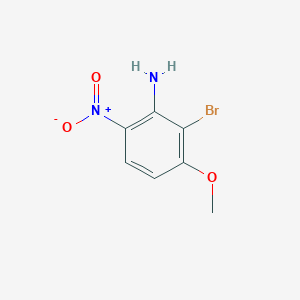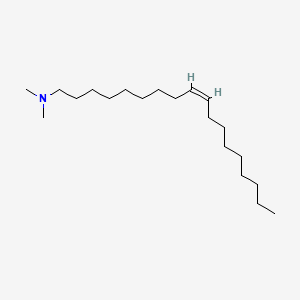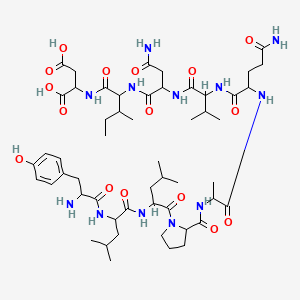
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
The peptide “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acid residues, such as tyrosine and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a ligand in binding studies.
Biology
In biology, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this peptide has potential applications in drug delivery systems, vaccine development, and as a diagnostic tool. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.
Industry
In industry, the peptide can be utilized in the production of biomaterials, biosensors, and as a component in various biotechnological applications. Its stability and versatility make it suitable for use in diverse industrial processes.
Mecanismo De Acción
The mechanism of action of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The peptide’s structure allows it to mimic or inhibit natural peptides, thereby influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Ile-DL-Asp-OH: Similar sequence but with L-Isoleucine instead of xiIsoleucine.
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Asp-OH: Lacks the xiIsoleucine residue.
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-OH: Lacks the aspartic acid residue.
Uniqueness
The presence of xiIsoleucine and the specific sequence of amino acids make “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” unique. This unique sequence can confer distinct biological activities and interactions compared to other similar peptides.
Propiedades
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[5-amino-2-[2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHOUYEKBHWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84N12O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
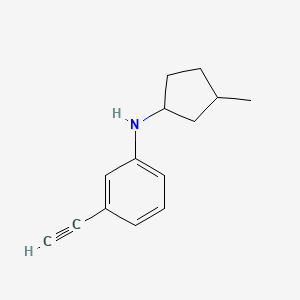






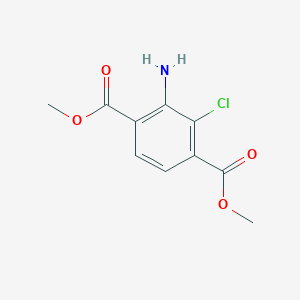

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

